N,N'-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea
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Overview
Description
N,N’-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea is a synthetic organic compound that features a urea moiety linked to a phenyl ring substituted with an oxazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea typically involves the reaction of N,N’-dimethylurea with 4-hydroxyphenyl-1,2-oxazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Amines or alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N,N’-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The urea moiety may also play a role in binding to proteins or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethyl-N-{4-[(1,2-oxazol-5-yl)oxy]phenyl}urea: Similar structure but with the oxazole ring substituted at a different position.
N,N’-Dimethyl-N-{4-[(1,3-oxazol-2-yl)oxy]phenyl}urea: Contains an oxazole ring with a different substitution pattern.
N,N’-Dimethyl-N-{4-[(1,2-thiazol-3-yl)oxy]phenyl}urea: Features a thiazole ring instead of an oxazole ring.
Uniqueness
N,N’-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the oxazole ring at the 3-position provides distinct electronic and steric properties compared to other similar compounds.
Properties
CAS No. |
651021-60-2 |
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Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
1,3-dimethyl-1-[4-(1,2-oxazol-3-yloxy)phenyl]urea |
InChI |
InChI=1S/C12H13N3O3/c1-13-12(16)15(2)9-3-5-10(6-4-9)18-11-7-8-17-14-11/h3-8H,1-2H3,(H,13,16) |
InChI Key |
ISHSJDYMCXRWHE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C1=CC=C(C=C1)OC2=NOC=C2 |
Origin of Product |
United States |
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